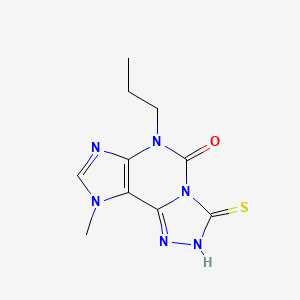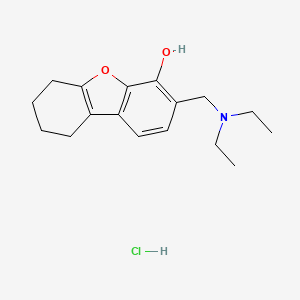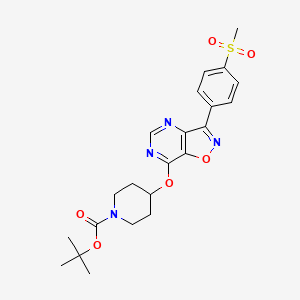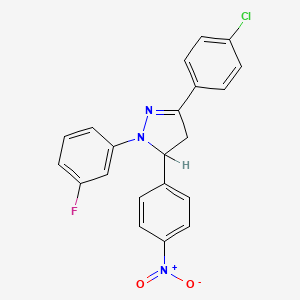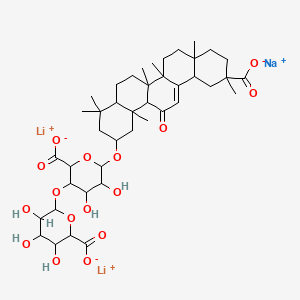
Sodium-dilithium salt of beta-glycyrrhizic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium-dilithium salt of beta-glycyrrhizic acid is a derivative of glycyrrhizic acid, a triterpene glycoside extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound has gained attention due to its broad spectrum of biological activities, including anti-inflammatory, antiviral, and hepatoprotective properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium-dilithium salt of beta-glycyrrhizic acid typically involves the neutralization of glycyrrhizic acid with sodium hydroxide and lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete conversion to the desired salt form .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion to the sodium-dilithium salt using industrial reactors and precise control of reaction parameters to maintain product consistency and purity .
化学反応の分析
Types of Reactions: Sodium-dilithium salt of beta-glycyrrhizic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycyrrhizic acid moiety, potentially altering its biological activity.
Reduction: Reduction reactions can lead to the formation of different derivatives with varying pharmacological properties.
Substitution: Substitution reactions, especially at the glycosidic linkages, can produce a range of glycyrrhizic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be employed under mild to moderate conditions to achieve substitution.
Major Products: The major products formed from these reactions include various glycyrrhizic acid derivatives, each with unique biological activities and potential therapeutic applications .
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its therapeutic potential in treating conditions such as diabetes, liver diseases, and viral infections.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals due to its beneficial properties.
作用機序
The compound exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antiviral: Interferes with viral replication and enhances the immune response.
Hepatoprotective: Protects liver cells from damage by modulating oxidative stress and inflammatory pathways.
Molecular Targets and Pathways:
NF-κB Pathway: Inhibition of this pathway reduces inflammation.
Viral Proteins: Direct interaction with viral proteins disrupts their function.
Antioxidant Enzymes: Upregulation of these enzymes helps mitigate oxidative stress.
類似化合物との比較
Glycyrrhizic Acid: The parent compound with similar biological activities but different pharmacokinetics.
Trisodium Salt of Glycyrrhizic Acid: Another derivative with comparable properties but distinct solubility and stability profiles.
Glycyrrhetinic Acid: A metabolite of glycyrrhizic acid with potent anti-inflammatory and antiviral effects.
Uniqueness: Sodium-dilithium salt of beta-glycyrrhizic acid stands out due to its unique combination of sodium and lithium ions, which may confer distinct pharmacological advantages, such as enhanced bioavailability and stability .
特性
CAS番号 |
134885-72-6 |
|---|---|
分子式 |
C42H59Li2NaO16 |
分子量 |
856.8 g/mol |
IUPAC名 |
dilithium;sodium;6-[2-carboxylato-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.2Li.Na/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3 |
InChIキー |
VCJKVVFWWXWYAG-UHFFFAOYSA-K |
正規SMILES |
[Li+].[Li+].CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


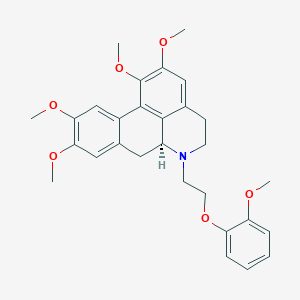

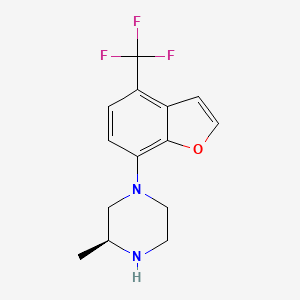
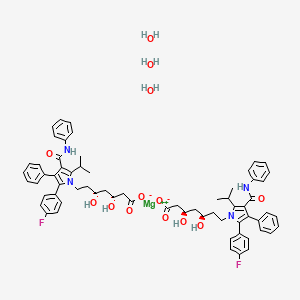

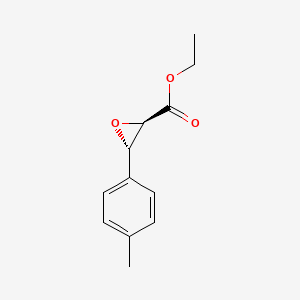
![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)

